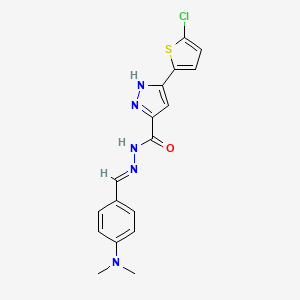![molecular formula C22H18BrClN4O3 B11639771 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile est un composé organique complexe doté d'une structure unique qui comprend un noyau pyrano[2,3-c]pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction de couplage de Suzuki–Miyaura, largement utilisée pour la formation de liaisons carbone-carbone . Cette réaction implique le couplage d'un halogénure d'aryle avec un composé organoboronique en présence d'un catalyseur au palladium et d'une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des conditions de réaction de couplage de Suzuki–Miyaura afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation d'un criblage à haut débit pour identifier les meilleurs catalyseurs, solvants et températures de réaction.
Analyse Des Réactions Chimiques
Types de réactions
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile peut subir divers types de réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH peuvent influencer considérablement le résultat de ces réactions.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un alcool.
Applications De Recherche Scientifique
6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses effets anticancéreux et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles qu'une meilleure stabilité thermique ou une conductivité électrique accrue.
Mécanisme d'action
Le mécanisme d'action du 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des voies et des processus cellulaires.
Mécanisme D'action
The mechanism of action of 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphényl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-éthoxyphényl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Unicité
Ce qui distingue le 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphényl}-3-méthyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile des composés similaires est son motif de substitution spécifique, qui peut conduire à des propriétés chimiques et des activités biologiques uniques. Cette unicité en fait un composé précieux pour la recherche et le développement ultérieurs.
Propriétés
Formule moléculaire |
C22H18BrClN4O3 |
|---|---|
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
6-amino-4-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18BrClN4O3/c1-11-18-19(14(9-25)21(26)31-22(18)28-27-11)13-7-15(23)20(17(8-13)29-2)30-10-12-5-3-4-6-16(12)24/h3-8,19H,10,26H2,1-2H3,(H,27,28) |
Clé InChI |
KHHZMMXSWVLPCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)
![Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11639749.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)
![(5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639769.png)
![(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11639774.png)
![5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol](/img/structure/B11639779.png)
